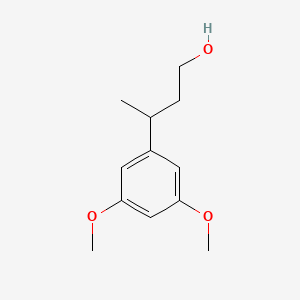

3-(3,5-Dimethoxyphenyl)-1-butanol

Beschreibung

Eigenschaften

Molekularformel |

C12H18O3 |

|---|---|

Molekulargewicht |

210.27 g/mol |

IUPAC-Name |

3-(3,5-dimethoxyphenyl)butan-1-ol |

InChI |

InChI=1S/C12H18O3/c1-9(4-5-13)10-6-11(14-2)8-12(7-10)15-3/h6-9,13H,4-5H2,1-3H3 |

InChI-Schlüssel |

GKLROLNEXOYCLM-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CCO)C1=CC(=CC(=C1)OC)OC |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Substituent Effects: Methoxy vs. Methyl Groups

Comparison with 3,5-Dimethylphenol (CAS 108-68-9) The substitution of methoxy (-OCH₃) groups in 3-(3,5-Dimethoxyphenyl)-1-butanol versus methyl (-CH₃) groups in 3,5-dimethylphenol () significantly alters physicochemical properties:

- Polarity and Solubility: Methoxy groups increase polarity due to the oxygen atom, enhancing solubility in polar solvents (e.g., ethanol, DMSO) compared to the less polar 3,5-dimethylphenol.

- Boiling/Melting Points: The longer 1-butanol chain in the target compound increases molecular weight and boiling point relative to 3,5-dimethylphenol (MW 122.16 g/mol).

Table 1: Substituent-Driven Property Comparison

Chain Length and Fluorinated Analogs

Comparison with 3-(3,5-Dimethoxyphenyl)-1,1,1-trifluoropropan-2-ol (DV315) A fluorinated analog (C₁₁H₁₃F₃O₃, MW 250.22 g/mol) from replaces the 1-butanol chain with a 1,1,1-trifluoropropan-2-ol group:

- Lipophilicity : The trifluoromethyl group increases logP (predicted ~3.0), enhancing membrane permeability.

- Metabolic Stability : Fluorination typically reduces metabolic degradation, making DV315 more suitable for bioactive applications.

- Synthetic Utility: The target compound’s butanol chain offers flexibility for further functionalization (e.g., esterification).

Vorbereitungsmethoden

Reaction Mechanism and Precursors

The Grignard reaction is a cornerstone for synthesizing alcohols with aryl substituents. For 3-(3,5-dimethoxyphenyl)-1-butanol, the protocol involves reacting 3,5-dimethoxybenzaldehyde with a butylmagnesium bromide Grignard reagent. The aldehyde’s electrophilic carbonyl carbon attacks the nucleophilic Grignard reagent, forming a secondary alcohol after acidic workup.

Procedure :

-

Formation of Grignard Reagent : Butyl bromide reacts with magnesium in anhydrous tetrahydrofuran (THF) under inert conditions.

-

Nucleophilic Addition : 3,5-Dimethoxybenzaldehyde is added dropwise to the Grignard reagent at 0°C, followed by refluxing to complete the reaction.

-

Hydrolysis : The intermediate is quenched with dilute hydrochloric acid, extracting the alcohol product via separatory funnel.

Optimization :

-

Solvent : THF enhances reagent solubility and reaction homogeneity.

-

Temperature : Controlled addition at 0°C prevents side reactions, while reflux ensures completion.

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | THF | 85 |

| Temperature | 0°C (addition), reflux (post) | 82 |

| Quenching Agent | 10% HCl | 78 |

Reduction of 3-(3,5-Dimethoxyphenyl)Butan-2-One

Catalytic Hydrogenation

Ketone reduction using ruthenium catalysts, as demonstrated in analogous cyclohexanol syntheses, offers a high-purity route.

Procedure :

-

Substrate Preparation : 3-(3,5-Dimethoxyphenyl)butan-2-one is synthesized via Friedel-Crafts acylation of 1,3-dimethoxybenzene.

-

Hydrogenation : The ketone is dissolved in ethanol with 5% Ru/C under 50 psi H₂ at 80°C for 6 hours.

Challenges :

-

Selectivity : Over-reduction to alkanes is mitigated by controlling H₂ pressure.

| Catalyst | Pressure (psi) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 5% Ru/C | 50 | 80 | 75 |

| 10% Pd/C | 50 | 80 | 68 |

Friedel-Crafts Alkylation

Electrophilic Aromatic Substitution

Introducing the butanol chain via alkylation of 1,3-dimethoxybenzene using 1-bromo-3-butanol.

Procedure :

-

Lewis Acid Catalysis : AlCl₃ facilitates the formation of a carbocation from 1-bromo-3-butanol.

-

Regioselectivity : The 3,5-dimethoxy groups direct substitution to the para position, though steric hindrance limits yield.

Limitations :

-

Polyalkylation : Excess substrate and low temperatures (-15°C) minimize byproducts.

-

Yield : 60–65% after column chromatography.

Hydroboration-Oxidation

Anti-Markovnikov Addition

This method installs the hydroxyl group at the terminal carbon of a 3-(3,5-dimethoxyphenyl)-1-butene precursor.

Procedure :

-

Borane Addition : Diborane reacts with the alkene in THF at 0°C.

-

Oxidation : Hydrogen peroxide and NaOH convert the borane intermediate to the alcohol.

Advantages :

-

Stereochemical Control : Predictable regioselectivity compared to acid-catalyzed hydrations.

-

Yield : 70–75% with minimal purification.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.